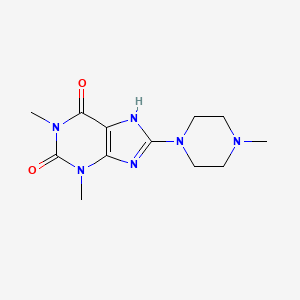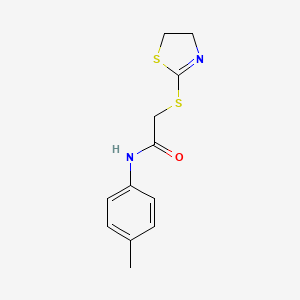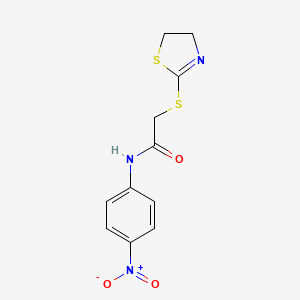![molecular formula C23H26N2O2S2 B10868323 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10868323.png)
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of the sulfanyl and phenylethyl groups can be done through nucleophilic substitution reactions.
Final Modifications: Adjustments to the methyl and other substituents are typically performed in the last stages to ensure the correct configuration and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The tricyclic core can be reduced under specific conditions to modify its electronic properties.
Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced tricyclic derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, leveraging the compound’s structural features.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity.
Mechanism of Action
The mechanism by which 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol
- 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-thione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H26N2O2S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H26N2O2S2/c1-15(2)14-28-22-24-20-19(17-12-23(3,4)27-13-18(17)29-20)21(26)25(22)11-10-16-8-6-5-7-9-16/h5-9H,1,10-14H2,2-4H3 |
InChI Key |
BKIANYNUNSXZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868248.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![Methyl 4-({2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10868262.png)
![(2E)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10868269.png)
![Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10868271.png)
![2-Chloro-N'~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide](/img/structure/B10868272.png)


![11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868287.png)
![5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868299.png)
![2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide](/img/structure/B10868305.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10868306.png)
![(4-benzylpiperidin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10868315.png)
